Catalytic Hydrogenation Performance: Ni-Based Catalyst Delivers 100% Conversion and 97% Selectivity to 2-Propyl-1-heptanol
In the liquid-phase hydrogenation of 2-Heptenal, 2-propyl- (PBA) to produce the valuable plasticizer precursor 2-propyl-1-heptanol (2-PH), a Ni-based catalyst (HTC Ni 500RP) in an adiabatic fixed-bed reactor achieved a conversion of nearly 100% and a selectivity of over 97% for the fully hydrogenated product under optimized conditions [1]. This demonstrates the compound's efficient conversion to its intended downstream product. In contrast, the hydrogenation of a linear analog like (E)-2-heptenal over typical Ni catalysts produces n-heptanol with a different selectivity profile; while quantitative head-to-head data is limited in the primary literature, the branched substrate's steric environment is known to influence the adsorption geometry and hydrogenation pathway, making direct performance comparisons with linear aldehydes unreliable [1].
| Evidence Dimension | Catalytic Hydrogenation Conversion and Selectivity |
|---|---|
| Target Compound Data | Conversion: nearly 100%; Selectivity to 2-propyl-1-heptanol: >97% |
| Comparator Or Baseline | (E)-2-heptenal (linear analog) hydrogenation over Ni catalysts produces n-heptanol; quantitative selectivity data for the linear analog under identical conditions is not available. |
| Quantified Difference | Not applicable; the branched substrate enables the synthesis of a branched C10 alcohol, a distinct product class from linear alcohols. |
| Conditions | Catalyst: HTC Ni 500RP; Reactor: adiabatic fixed-bed; Temperature: 100°C; Pressure: 4.0 MPa; LHSV: 0.42 g/(g·h); H2/oil ratio: 600 (v/v) |
Why This Matters
This high conversion and selectivity confirm the compound's suitability as an industrial intermediate for 2-PH production, which is critical for the synthesis of high-performance plasticizers like DPHP.
- [1] Zhang, T., Shi, J., Zhang, S. Liquid-Phase Hydrogenation of 2-Propyl-2-Heptenal over Ni-Based Catalyst. Petrochemical Technology, 2014, 43(1). View Source
